molecular formula C5H11NO2 B082381 Methyl 2-amino-2-methylpropanoate CAS No. 13257-67-5

Methyl 2-amino-2-methylpropanoate

Cat. No. B082381
CAS RN: 13257-67-5
M. Wt: 117.15 g/mol
InChI Key: HMZHEECHJWHZJX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Methyl 2-amino-2-methylpropanoate and its derivatives has been a subject of study, showcasing the versatility of this compound in the preparation of heterocyclic systems. For instance, derivatives such as Methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate have been prepared, proving to be versatile synthons for polysubstituted heterocyclic systems like pyrroles, pyrimidines, and isoxazoles (Pizzioli et al., 1998).

Molecular Structure Analysis

Molecular structure analysis of Methyl 2-amino-2-methylpropanoate reveals interesting features, such as polymorphic forms and specific molecular conformations. One study details two polymorphic forms of a related compound, highlighting the molecular conformation and the formation of hydrogen-bonded parallel β-sheet-like tapes, which is unusual for protected dipeptides (Gebreslasie et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving Methyl 2-amino-2-methylpropanoate often result in the formation of novel compounds with potential applications. For example, its reaction with anthracene-9-carbaldehyde and 2-amino-2-methylpropane-1,3-diol under specific conditions led to the synthesis of novel compounds characterized by XRD, FTIR, NMR, and UV–Vis spectra, providing insights into their structure and potential applications (Pavitha et al., 2017).

Scientific Research Applications

  • Photopolymerization : Methyl 2-amino-2-methylpropanoate derivatives are used in nitroxide-mediated photopolymerization, demonstrating efficient polymerization under UV irradiation. This application is significant in material science for creating polymers with specific properties (Guillaneuf et al., 2010).

  • Crystallography : The compound shows applications in crystallography, particularly in studying polymorphic forms and molecular conformations in crystalline structures (Gebreslasie, Jacobsen, & Görbitz, 2011).

  • Biological Activity : Methyl 2-amino-2-methylpropanoate derivatives have been explored for their cytotoxicity, anti-inflammatory, and antibacterial activities, indicating potential in pharmaceutical research (Yancheva et al., 2015).

  • Chemical Modification in Analytical Chemistry : It has been used as a chemical modifying reagent in the analysis of unsaturated fatty acids by Gas Chromatography Mass Spectrometry, providing a technical tool for analyzing fine structures of fatty acids (Zou Yao-hong, 2006).

  • Single Crystal Growth : This compound is also involved in the growth of single crystals, useful in the development of materials for various technological applications (Périgaud & Nicolau, 1986).

  • Biofuel Production : It plays a role in biofuel production, specifically in the anaerobic production of isobutanol, a biofuel candidate, in Escherichia coli (Bastian et al., 2011).

  • CO2 Capture : Methyl 2-amino-2-methylpropanoate derivatives show potential in CO2 capture, with studies demonstrating their efficiency in absorption/desorption processes (Hüser, Schmitz, & Kenig, 2017).

Safety And Hazards

“Methyl 2-amino-2-methylpropanoate” is classified as a dangerous substance. The hazard statements associated with it are H225-H314 , which means it is highly flammable and causes severe skin burns and eye damage. The precautionary statements are P210-P280-P305+P351+P338-P310 , which advise against exposure to heat, sparks, open flames, or hot surfaces, and recommend wearing protective gloves, clothing, and eye protection.

properties

IUPAC Name

methyl 2-amino-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-5(2,6)4(7)8-3/h6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMZHEECHJWHZJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-2-methylpropanoate

CAS RN

13257-67-5
Record name Methyl 2-amino-2-methylpropanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
K Isogai, J Sakai, K Yamauchi… - Bulletin of the Chemical …, 1986 - journal.csj.jp
… of 1 in hexane gave selectively methyl 2-aminobutanoate (5) as the C1-C2 bond cleaved product, accompanied by a slight amount of methyl 2-amino-2-methylpropanoate (4) as the C2-…
Number of citations: 8 www.journal.csj.jp
C McGuigan, JC Thiery, F Daverio, WG Jiang… - Bioorganic & medicinal …, 2005 - Elsevier
Based on our wide ranging knowledge of phosphoramidate ProTides as anti-viral agents we have tuned the lead anti-cancer agent thymectacin in the ester and amino acid regions and …
Number of citations: 87 www.sciencedirect.com
T Kikuchi, K Minegishi, H Hashimoto… - Journal of Labelled …, 2013 - Wiley Online Library
… The benzoyl chloride, methyl 2-amino-2-methylpropanoate hydrochloride and methyl 2-methyl-2-(methylamino)propanoate used for the preparation of 5a and 5c were purchased from …
M SALTER, RG KNOWLES, CI POGSON - 1985 - portlandpress.com
… The possibility of the remaining component of uptake being any of the A, N, ASC, GLY or Ly' systems was investigated with the specific substrate N-methyl-2-amino2-methylpropanoate (…
Number of citations: 0 portlandpress.com
L Konnert, B Reneaud, RM de Figueiredo… - The Journal of …, 2014 - ACS Publications
The eco-friendly preparation of 5- and 5,5-disubstituted hydantoins from various amino ester hydrochlorides and potassium cyanate in a planetary ball-mill is described. The one-pot/two…
Number of citations: 109 pubs.acs.org
G BROWN - Biochim. Biophys. Acta - researchgate.net
… The possibility of the remaining component of uptake being any of the A, N, ASC, GLY or Ly' systems was investigated with the specific substrate N-methyl-2-amino2-methylpropanoate (…
Number of citations: 0 www.researchgate.net
R Ramesh, S Chandrasekaran - Organic Letters, 2005 - ACS Publications
… Even the relatively hindered amino groups of phenylglycine methyl ester and methyl 2-amino-2-methylpropanoate yielded the corresponding biscarbamates in 87% and 79% yield, …
Number of citations: 8 pubs.acs.org
S Superchi, E Giorgio, P Scafato, C Rosini - Tetrahedron: Asymmetry, 2002 - Elsevier
… (b) with the p-toluenesulfonate salt of methyl-2-amino-2-methylpropanoate 2, in the presence of triethylamine in THF. Reaction of (S)-3 with MeLi in THF at −78C then afforded (S)-1f in …
Number of citations: 27 www.sciencedirect.com
L Quach, E Adhitama, V Göldner, A Das… - ACS Applied Energy …, 2023 - ACS Publications
… (61) Methyl 2-amino-2-methylpropanoate was dissolved in methanol (0.5 m). Di-tert-butyl decarbonate and triethylamine were added slowly after another. The reaction mixture was …
Number of citations: 0 pubs.acs.org
AV Dobrydnev… - European Journal of …, 2021 - Wiley Online Library
… In this way model methyl 2-amino-2-methylpropanoate hydrochloride (4 a ⋅ HCl) and a range of 3–7 membered cyclic amino acids esters hydrochlorides 4 b–f ⋅ HCl were sequentially …

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